molecular formula C21H23N3O4 B11335836 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11335836
M. Wt: 381.4 g/mol
InChI Key: FTKXPUOINXTEAF-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions.

    Substitution reactions:

    Coupling reactions: The final step involves coupling the oxadiazole ring with the ethylphenoxyacetamide moiety using reagents like coupling agents or catalysts.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide can be compared with other oxadiazole derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C21H23N3O4/c1-4-15-6-9-17(10-7-15)27-13-19(25)22-21-20(23-28-24-21)16-8-11-18(26-5-2)14(3)12-16/h6-12H,4-5,13H2,1-3H3,(H,22,24,25)

InChI Key

FTKXPUOINXTEAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC(=C(C=C3)OCC)C

Origin of Product

United States

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